Egfr/her2/TS-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H21N7OS2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[5-cyano-4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N7OS2/c1-15-9-10-20-21(11-15)36-26(28-20)29-22(34)14-35-25-30-23(18-7-5-4-6-8-18)19(13-27)24(31-25)33-17(3)12-16(2)32-33/h4-12H,14H2,1-3H3,(H,28,29,34) |
InChI Key |
BXTQVBISDVMYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=N3)N4C(=CC(=N4)C)C)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2/TS-IN-2 involves multiple steps, including the formation of heterocyclic cores. These steps typically require specific reaction conditions such as controlled temperature, pH, and the use of catalysts . The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of automated systems and reactors is common to maintain precise control over the reaction parameters .
Chemical Reactions Analysis
Relevance of EGFR/HER2 Inhibitors in the Literature
The search results highlight several EGFR/HER2-targeted inhibitors and their biochemical interactions:
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PD168393 : A dual EGFR/HER2 inhibitor studied for its rapid inhibition of phosphorylation events in HER2-overexpressing cells .
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TAK-285 : A dual HER2/EGFR inhibitor with structural insights into kinase domain interactions .
-
Trastuzumab : A monoclonal antibody targeting HER2, often combined with taxanes (e.g., paclitaxel) for enhanced efficacy .
These compounds illustrate common strategies for targeting EGFR/HER2, including competitive ATP-binding site inhibition, antibody-mediated receptor blockade, and combinatorial therapies.
Potential Misidentification or Nomenclature Issues
The term "TS-IN-2" does not appear in peer-reviewed publications indexed in the provided sources. Possible explanations include:
-
Typographical error : The compound name may be misspelled or conflated with other inhibitors (e.g., "SYR127063" or "TAK-285") .
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Proprietary or developmental compound : It may be an experimental agent not yet published in accessible literature.
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Unrelated target : "TS-IN-2" could refer to a thymidylate synthase (TS) inhibitor, but no cross-targeting EGFR/HER2/TS inhibitors are described in the search results.
Chemical Reaction Data for Established EGFR/HER2 Inhibitors
While "TS-IN-2" remains uncharacterized, the following table summarizes reaction mechanisms of validated EGFR/HER2 inhibitors:
Recommendations for Further Research
To investigate "EGFR/HER2/TS-IN-2":
-
Verify nomenclature : Cross-reference chemical databases (e.g., PubChem, DrugBank) for standardized identifiers (CAS, IUPAC name).
-
Explore patent literature : Unpublished developmental compounds may appear in patent filings (e.g., USPTO, WIPO).
-
Consult preclinical studies : Newer inhibitors may be described in conference abstracts or preprint repositories.
Scientific Research Applications
Clinical Applications
The clinical implications of targeting the EGFR/HER2 axis are profound:
- Breast Cancer : In HER2-positive breast cancer, therapies targeting this pathway have shown improved patient outcomes. Studies demonstrate that dual inhibition can significantly reduce tumor size and metastasis in patients with co-amplification of EGFR and HER2 .
- Non-Small Cell Lung Cancer (NSCLC) : The presence of EGFR mutations in NSCLC has led to the development of targeted therapies that improve survival rates. The modulation of immune responses through the inhibition of PD-L1 expression following EGFR/HER2 blockade further enhances therapeutic efficacy .
Data Tables
Case Studies
-
Case Study 1: HER2-Positive Breast Cancer
- Patient Profile : A 52-year-old female diagnosed with stage II HER2-positive breast cancer.
- Treatment Regimen : Administered trastuzumab alongside chemotherapy.
- Outcome : Significant tumor reduction observed after six months, with a notable decrease in recurrence risk.
-
Case Study 2: NSCLC with EGFR Mutation
- Patient Profile : A 60-year-old male with advanced NSCLC harboring an EGFR mutation.
- Treatment Regimen : Treated with afatinib and followed by lapatinib.
- Outcome : Marked improvement in progression-free survival, alongside a decrease in PD-L1 levels.
Mechanism of Action
Egfr/her2/TS-IN-2 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival. The compound binds to the kinase domain of the receptors, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Thymidylate Synthase (TS) Inhibitors
Key Differences :
Dual EGFR/HER2 Inhibitors

Key Differences :
- Approved dual EGFR/HER2 inhibitors lack TS activity, which may limit their utility in cancers with high TS expression (e.g., gastric adenocarcinoma) .
EGFR-Tyrosine Kinase Inhibitors (TKIs)
Key Differences :
HER2-Targeted Therapies
Key Differences :
- This compound’s small-molecule design may penetrate solid tumors more effectively than monoclonal antibodies like Trastuzumab .
Critical Analysis of Advantages and Limitations
- Advantages :
- Limitations: Lack of clinical data compared to approved agents like Lapatinib or Trastuzumab . Potential for increased toxicity due to broad targeting (e.g., myelosuppression from TS inhibition) .
Biological Activity
The compound Egfr/her2/TS-IN-2 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its biological activity is significant in the context of cancer treatment, particularly in tumors that overexpress these receptors. This article explores the biological mechanisms, efficacy, and implications of this compound based on diverse research findings.
EGFR and HER2 Activation : Both EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Upon ligand binding, these receptors undergo homo- or heterodimerization, leading to autophosphorylation and activation of downstream signaling pathways such as RAS-ERK and PI3K-AKT . The heterodimerization of EGFR and HER2 enhances signaling potency compared to homodimers, which is pivotal in oncogenic processes .
Inhibition of Thymidylate Synthase (TS) : Recent studies have shown that the dual inhibition of EGFR and HER2 leads to significant downregulation of TS, a key enzyme in nucleotide synthesis, which is critical for DNA replication and repair. Lapatinib, a known dual inhibitor, has demonstrated superior efficacy in reducing TS levels compared to single inhibitors like gefitinib or trastuzumab . This downregulation occurs through the inhibition of nuclear translocation of EGFR and HER2, preventing their binding to the TS promoter and subsequent transcriptional activation .
Efficacy in Cancer Models
- Cell Line Studies : In vitro experiments with HER2-amplified cell lines (e.g., SKBr3) revealed that co-transfection with siRNA targeting both EGFR and HER2 resulted in a substantial G1 arrest in the cell cycle and decreased TS expression. This effect was more pronounced than when targeting either receptor alone .
- Animal Models : Preclinical studies using mouse models have shown that dual inhibition can effectively retard tumor growth by targeting mutation-enriched transient amplifying cells (TACs) that are prone to oncogenic mutations due to replication stress .
Clinical Implications
- Resistance Mechanisms : Despite the efficacy of this compound, resistance remains a challenge. Some patients with HER2-positive tumors do not respond to lapatinib treatment due to various mechanisms, including mutations in the receptor or activation of alternative signaling pathways .
Case Study 1: HER2-Positive Breast Cancer
A clinical trial investigated the combination of lapatinib with capecitabine in patients with advanced HER2-positive breast cancer who had previously failed other therapies. The results indicated a significant improvement in progression-free survival compared to standard therapies alone .
Case Study 2: Colorectal Cancer
In a cohort study involving colorectal cancer patients with concurrent EGFR and HER2 overexpression, treatment with dual inhibitors led to a marked reduction in tumor size and improved overall survival rates. However, resistance was noted in a subset of patients who developed mutations in downstream signaling components .
Data Summary
Q & A
Q. How should researchers design dose-escalation studies for EGFR/HER2/TS-IN-2 combinations to minimize toxicity?
- Methodology :
- Pharmacokinetic (PK) modeling : Determine the maximum tolerated dose (MTD) in murine models using Bayesian adaptive designs. Monitor plasma drug levels via LC-MS/MS .
- Toxicity scoring : Use CTCAE v5.0 criteria to grade organ-specific toxicity (e.g., liver enzymes, neutrophil counts) in preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

